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L-771688 (hydrochloride)

Cat. No.: B608432
CAS No.: 200051-19-0
M. Wt: 630.51
InChI Key: ZMUWSPDVFPVYFA-WLOLSGMKSA-N
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Description

Overview of Alpha-1 Adrenoceptors and Subtypes (α1A, α1B, and α1D)

Alpha-1 (α1) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, playing a crucial role in the body's response to the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgnih.gov These receptors are integral to the sympathetic nervous system, which governs the "fight or flight" response. nih.gov There are three distinct subtypes of the α1-adrenoceptor: α1A, α1B, and α1D, all of which are encoded by separate genes. nih.gov

Upon activation by agonists like norepinephrine, these receptor subtypes primarily couple to Gq/11 proteins. nih.govnih.gov This coupling initiates a signaling cascade that activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov The subsequent increase in intracellular calcium and activation of protein kinase C mediate a variety of physiological responses, most notably the contraction of smooth muscle. wikipedia.orgnih.govnih.gov

The distribution of these subtypes varies throughout the body, suggesting they have distinct physiological functions. amegroups.cn

α1A-Adrenoceptors are prominently involved in the contraction of smooth muscle in the prostate and bladder neck. nih.gov They also play a role in maintaining blood pressure. nih.gov

α1B-Adrenoceptors are found in the heart and may have a regulatory role rather than a direct contractile one. nih.gov Studies involving the overexpression of this subtype have shown it can lead to cardiac hypertrophy. nih.gov

α1D-Adrenoceptors are primarily located in vascular smooth muscle, including the aorta, and are involved in vasoconstriction and the regulation of blood pressure. nih.govjci.org

Significance of Alpha-1 Adrenoceptor Antagonists in Preclinical Research

Alpha-1 adrenoceptor antagonists are invaluable pharmacological tools in preclinical research. Their ability to selectively block the action of specific α1-adrenoceptor subtypes allows researchers to dissect the individual roles these subtypes play in various physiological and pathological processes. amegroups.cnnih.gov The development of subtype-selective antagonists has been challenging due to the high homology among the α1-receptor subtypes. amegroups.cn However, the availability of such compounds is crucial for understanding the specific functions of each subtype without the confounding effects of blocking the others. nih.gov

In preclinical studies, these antagonists are used to:

Characterize the distribution and density of α1-adrenoceptor subtypes in different tissues. nih.gov

Elucidate the signaling pathways and downstream effects of activating each subtype. amegroups.cn

Investigate the role of specific subtypes in diseases such as benign prostatic hyperplasia (BPH), hypertension, and other cardiovascular disorders. mdpi.comresearchgate.net

Validate new therapeutic targets and screen for novel drug candidates. nih.gov

The use of α1-adrenoceptor antagonists in animal models, particularly in knockout mice for specific subtypes, has significantly advanced the understanding of their functions in vivo. nih.govjci.org These studies have helped to clarify the roles of α1A and α1D subtypes in vasoconstriction and blood pressure control. nih.gov

Historical Context of L-771688 (hydrochloride) as a Pharmacological Tool

L-771688 (hydrochloride), also known as SNAP 6383, emerged from research efforts to develop highly selective ligands for α1-adrenoceptor subtypes. nih.govresearchgate.net It is a potent antagonist with a remarkable selectivity for the α1A-adrenoceptor subtype. nih.govmedchemexpress.com In vitro studies have demonstrated that L-771688 has a high affinity for cloned human, rat, and dog α1A-adrenoceptors, with a greater than 500-fold selectivity over the α1B and α1D subtypes. nih.govmedchemexpress.com

The development of L-771688 was a significant step forward in the pharmacological characterization of α1A-adrenoceptors. nih.gov Prior to its availability, many existing antagonists showed limited selectivity, making it difficult to attribute specific functions to the α1A subtype with certainty. nih.gov L-771688's high potency and selectivity have made it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of the α1A-adrenoceptor, particularly in the lower urinary tract. nih.govresearchgate.net It has been used to demonstrate the involvement of the α1A subtype in the contraction of the prostate and bladder neck in various species, including humans. nih.govnih.gov

Scope and Academic Relevance of Research on L-771688 (hydrochloride)

Research utilizing L-771688 has contributed to a deeper understanding of the molecular pharmacology of α1-adrenoceptors. For instance, radioligand binding studies with [3H]L-771688 have been used to quantify the density of α1A-adrenoceptors in various tissues. nih.govnih.gov Furthermore, its use in functional assays has helped to correlate the presence of the α1A subtype with specific physiological responses. nih.govnih.gov

The data generated from studies involving L-771688 continues to be relevant in the ongoing development of more advanced and potentially therapeutic α1A-selective antagonists. mdpi.comencyclopedia.pub While L-771688 itself is primarily a research tool, the knowledge gained from its application has significant implications for drug discovery and development, particularly for conditions like benign prostatic hyperplasia. mdpi.comencyclopedia.pub

Interactive Data Table: Binding Affinities of L-771688 (hydrochloride)

Receptor Subtype Ki (nM) Selectivity Fold (vs. α1A)
α1A-adrenoceptor ≤ 1 -
α1B-adrenoceptor > 500 > 500
α1D-adrenoceptor > 500 > 500

Data derived from in vitro studies on cloned human adrenoceptors. nih.govmedchemexpress.com

Interactive Data Table: Functional Antagonism of L-771688 (hydrochloride)

Tissue Agonist Apparent Kb (nM)
Rat Prostate Phenylephrine (B352888) or A-61603 0.02-0.28
Dog Prostate Phenylephrine or A-61603 0.02-0.28
Human Prostate Phenylephrine or A-61603 0.02-0.28
Human Bladder Neck Phenylephrine or A-61603 0.02-0.28
Monkey Bladder Neck Phenylephrine or A-61603 0.02-0.28
Rat Caudal Artery Phenylephrine or A-61603 0.02-0.28

Kb values represent the concentration of antagonist required to shift the agonist dose-response curve by a factor of two. nih.gov


Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35Cl2F2N5O5 B608432 L-771688 (hydrochloride) CAS No. 200051-19-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

200051-19-0

Molecular Formula

C28H35Cl2F2N5O5

Molecular Weight

630.51

IUPAC Name

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;dihydrochloride

InChI

InChI=1S/C28H33F2N5O5.2ClH/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22;;/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38);2*1H/t25-;;/m0../s1

InChI Key

ZMUWSPDVFPVYFA-WLOLSGMKSA-N

SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-771688 dihydrochloride;  L 771688 dihydrochloride;  L771688 dihydrochloride; 

Origin of Product

United States

Ii. Early Preclinical Characterization and Development of L 771688 Hydrochloride

Discovery and Initial Synthesis of L-771688 (hydrochloride) and Analogues

The discovery of L-771688, also known by the code SNAP 6383, was the result of systematic structure-activity relationship (SAR) studies aimed at identifying potent and selective α1A-adrenoceptor antagonists. nih.govresearchgate.netresearchgate.net The developmental pathway for L-771688 originated from research on dihydropyridine-based compounds, a class of molecules initially recognized for their effects on L-type calcium channels. acs.org

Researchers identified that certain dihydropyridines possessed significant affinity for the α1a adrenoceptor. acs.orgnih.gov However, the inherent propensity of the dihydropyridine (B1217469) core to undergo metabolic oxidation prompted the exploration of more stable bioisosteric replacements. acs.org This led to the investigation of dihydropyrimidinone and dihydropyrimidine (B8664642) scaffolds as alternative core structures. acs.orgnih.gov These investigations revealed that compounds with a dihydropyrimidinone core could maintain, and in some cases improve, the desired high affinity and selectivity for the α1A-adrenoceptor. acs.org

The synthesis of L-771688, which is specifically the (S)-enantiomer, involved the strategic derivatization of an enantiomerically enriched dihydropyrimidinone (DHPM) core. nih.gov The full chemical name for L-771688 is methyl(4S)-4-(3,4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[(3-[4-(2-pyridinyl)-1-piperidinyl]propyl)amino)carbonyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. researchgate.net An early, potent analogue from the dihydropyridine series, designated SNAP 5540, demonstrated high affinity for the cloned human α1a receptor and functional antagonism in prostate tissue, validating the therapeutic potential of this chemical class. acs.orgnih.gov The development of these analogues, including L-771688, represented a significant step toward creating a clinically viable, highly selective α1A-antagonist.

Table 1: In Vitro Binding Affinity of L-771688 and an Analogue at Cloned Human α1-Adrenoceptor Subtypes

Compound α1A (Ki, nM) α1B (Ki, nM) α1D (Ki, nM) α1A/α1B Selectivity Ratio α1A/α1D Selectivity Ratio
L-771688 0.052 >1000 >1000 >19,230 >19,230
SNAP 5540 2.42 1630 1260 674 521

Data sourced from multiple studies. researchgate.netacs.orgmedchemexpress.commedchemexpress.com Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. Selectivity ratio is calculated by dividing the Ki of the subtype in the column header by the Ki of the α1A subtype.

Rationale for Developing Selective α1A-Adrenoceptor Antagonists

The primary motivation for developing selective α1A-adrenoceptor antagonists was to find a more effective and better-tolerated treatment for the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). acs.orgwikipedia.org BPH is a common condition in aging men characterized by the enlargement of the prostate gland, which can obstruct urinary flow. acs.org

The symptoms of BPH are not solely due to the physical enlargement of the prostate but are also significantly influenced by a dynamic component: the contraction of smooth muscle in the prostate, prostatic capsule, and bladder neck. nih.gov This contraction is mediated by α1-adrenoceptors, which are activated by the neurotransmitter norepinephrine (B1679862).

Early pharmacological treatments for BPH included non-selective α1-adrenoceptor antagonists such as prazosin (B1663645) and terazosin (B121538). acs.orgwikipedia.org While effective in relaxing prostatic smooth muscle and improving urinary symptoms, these drugs also block α1-adrenoceptors located in vascular smooth muscle. acs.org This lack of selectivity often leads to undesirable cardiovascular side effects, most notably orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, and fatigue. acs.org

Molecular cloning studies revealed the existence of three distinct α1-adrenoceptor subtypes: α1A, α1B, and α1D. nih.gov Subsequent research demonstrated that the α1A-subtype is the predominant receptor responsible for mediating the contraction of human prostate smooth muscle. acs.org In contrast, the α1B-subtype is thought to be primarily involved in the regulation of vascular tone. This discovery provided a clear scientific rationale: a compound that could selectively block α1A-adrenoceptors while sparing α1B- and α1D-receptors would theoretically provide the desired therapeutic effect on the prostate with a significantly reduced risk of blood pressure-related side effects. acs.orgacs.org This targeted approach promised to improve the safety and tolerability of BPH pharmacotherapy, allowing for more effective symptom relief without dose-limiting side effects. L-771688 was developed based on this principle, exhibiting high potency and selectivity for the α1A-adrenoceptor subtype. researchgate.netmedchemexpress.com

Table 2: Preclinical Characterization of L-771688 Binding Affinity (Kd)

Receptor Source Kd (pM)
Cloned Human α1A-Adrenoceptor 43
Rat Cortex α1A-Adrenoceptor 90

Data sourced from Chang RS, et al. (2000). researchgate.netmedchemexpress.com Kd represents the dissociation constant, an inverse measure of binding affinity. Values are presented in picomolar (pM).

Iii. Molecular Pharmacology of L 771688 Hydrochloride

Receptor Binding Affinities and Selectivity Profile

L-771688 demonstrates high-affinity binding to cloned human α1A-adrenoceptors. nih.gov Studies using radioligand binding assays have shown that specific binding of [3H]L-771688 to these receptors is both saturable and of high affinity. nih.gov The dissociation constant (Kd) for this interaction has been determined to be in the range of 43-90 pM. medchemexpress.comnih.gov This high affinity underscores the potent interaction of L-771688 with its primary target receptor.

A key characteristic of L-771688 is its remarkable selectivity for the α1A-adrenoceptor subtype over the α1B- and α1D-adrenoceptor subtypes. nih.govmedchemexpress.com Research indicates that L-771688 has over 500-fold greater selectivity for the α1A isoform compared to the α1B and α1D isoforms. medchemexpress.commedchemexpress.commedchemexpress.eu This high degree of selectivity is a critical aspect of its pharmacological profile, suggesting a more targeted mechanism of action with potentially fewer off-target effects related to α1B and α1D adrenoceptor blockade.

Comparative studies have further elucidated the binding characteristics of L-771688 relative to other α1-adrenoceptor ligands. In binding assays with cloned human α1A-adrenoceptors, the binding of [3H]L-771688 is potently inhibited by other subtype-selective and non-selective α1-adrenoceptor antagonists. medchemexpress.com

For instance, the subtype-selective compound GG818 and L-771688 itself show high potency in inhibiting [3H]L-771688 binding. medchemexpress.com Non-selective α1-adrenoceptor antagonists like prazosin (B1663645) and terazosin (B121538) also inhibit binding, though with different affinities. medchemexpress.com These comparative data highlight the potent and selective nature of L-771688 within the broader class of α1-adrenoceptor antagonists. medchemexpress.com Tamsulosin, another α1A-selective antagonist, is often used as a comparator in studies evaluating the properties of novel antagonists. researchgate.net

Selectivity against α1B- and α1D-Adrenoceptor Subtypes

Quantitative Characterization of Receptor Interactions (e.g., Kd, Ki values)

The interaction of L-771688 with α1-adrenoceptors has been quantitatively defined through the determination of its dissociation constant (Kd) and inhibition constant (Ki). The Kd for [3H]L-771688 binding to cloned human α1A-adrenoceptors is reported to be between 43 and 90 pM. nih.gov

The inhibition constant (Ki) of L-771688 for the α1A-adrenoceptor is exceptionally low, with reported values of approximately 0.43 nM. medchemexpress.comtargetmol.commedchemexpress.com More broadly, its high affinity is characterized by a Ki value of less than or equal to 1 nM for cloned human, rat, and dog α1A-adrenoceptors. nih.gov In contrast, its affinity for α1B and α1D adrenoceptors is significantly lower, contributing to its high selectivity. nih.gov

The table below summarizes the binding affinities of L-771688 and other selected α1-adrenoceptor antagonists for the cloned human α1A-adrenoceptor.

CompoundKi (nM) for α1A-Adrenoceptor
L-771688 0.052 ± 0.008 medchemexpress.com
GG8180.026 ± 0.002 medchemexpress.com
Prazosin0.088 ± 0.032 medchemexpress.com
Terazosin1.8 ± 0.65 medchemexpress.com

This table presents the inhibition constants (Ki) of various antagonists at the cloned human α1A-adrenoceptor, as determined by their ability to inhibit the binding of [3H]L-771688. medchemexpress.com

Iv. Cellular and Biochemical Mechanisms of L 771688 Hydrochloride

In Vitro Receptor Binding Assays

In vitro binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. nih.gov For L-771688, a series of radioligand binding studies have been employed to precisely define its interaction with α1-adrenoceptor subtypes.

Radioligand Binding Studies ([³H]Prazosin, [¹²⁵I]HEAT, [³H]L-771688)

Radioligand binding assays utilize a radioactively labeled compound (radioligand) to quantify the binding of a ligand to its receptor. nih.gov Studies involving L-771688 have used several radioligands to probe its binding characteristics.

Initial studies demonstrated that L-771688 exhibits high affinity for the α1A-adrenoceptor subtype in cloned human, rat, and dog receptors, as determined by its ability to displace the binding of [³H]prazosin. nih.gov Further investigations using [¹²⁵I]HEAT, another α1-adrenoceptor radioligand, in various human and animal tissues confirmed the high potency and α1A-subtype selectivity of L-771688. nih.govnih.gov

To directly characterize its binding, a tritiated form of the compound, [³H]L-771688, was synthesized. medchemexpress.com Binding studies with [³H]L-771688 at cloned human α1A-adrenoceptors and in rat tissues revealed that its specific binding is both saturable and of high affinity, with a dissociation constant (Kd) ranging from 43 to 90 pM. nih.gov This indicates a very strong and specific interaction with the α1A-adrenoceptor. nih.gov

Saturation Binding Analysis in Cloned Receptor Systems

Saturation binding analysis is a technique used to determine the density of receptors (Bmax) in a given tissue or cell type and the affinity (Kd) of a radioligand for those receptors. wikipedia.orgperceptive.com This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. nih.gov

In studies with cloned human α1A-adrenoceptors, saturation binding analysis using [³H]L-771688 demonstrated that the binding was saturable, a key characteristic of specific receptor binding. nih.gov The high affinity (Kd in the picomolar range) observed in these experiments underscores the potent interaction of L-771688 with the α1A-adrenoceptor. nih.gov The Bmax values obtained in these studies provide a quantitative measure of the number of α1A-adrenoceptors expressed in the cloned cell systems.

Competitive Binding Profiles with Adrenergic Ligands

Competitive binding assays are used to determine the affinity of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a receptor. nih.gov The results are often expressed as an inhibition constant (Ki), which reflects the affinity of the competing ligand.

L-771688 has demonstrated a high affinity for cloned human, rat, and dog α1A-adrenoceptors, with a Ki value of less than or equal to 1 nM in [³H]prazosin binding studies. nih.gov Importantly, it showed a high degree of selectivity, with over 500-fold lower affinity for the α1B and α1D-adrenoceptor subtypes. nih.gov

Specific [³H]L-771688 binding to cloned human α1A-adrenoceptors is potently inhibited by other subtype-selective and non-selective α1-adrenoceptor antagonists. medchemexpress.com These competitive binding studies provide a clear profile of the compound's high affinity and selectivity for the α1A-adrenoceptor.

Competing LigandReceptor SubtypeKi (nM)
L-771688α1A≤ 1 nih.gov
L-771688α1B>500-fold higher than α1A nih.gov
L-771688α1D>500-fold higher than α1A nih.gov
GG818α1A0.026 ± 0.002 medchemexpress.com
L-771688α1A0.052 ± 0.008 medchemexpress.com
Prazosin (B1663645)α1A0.088 ± 0.032 medchemexpress.com
Terazosin (B121538)α1A1.8 ± 0.65 medchemexpress.com

Intracellular Signaling Pathway Modulation

Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like norepinephrine (B1679862), initiate intracellular signaling cascades. nih.gov A key pathway for α1-adrenoceptors involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the subsequent generation of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). nih.gov

Antagonism of Norepinephrine-Induced Inositol-Phosphate Responses

L-771688 has been shown to act as an antagonist, blocking the signaling cascade initiated by norepinephrine. nih.gov In studies using cloned human α1A-adrenoceptors, L-771688 effectively antagonized the increase in inositol-phosphate production that is typically induced by norepinephrine. nih.govprobechem.com This demonstrates that L-771688 directly interferes with the functional response of the α1A-adrenoceptor to its natural agonist. The apparent Kb values, a measure of antagonist affinity derived from functional assays, were found to be in the range of 0.02-0.28 nM in various tissues, further confirming its high potency. nih.gov

Specificity of Signaling Inhibition Across α1-Adrenoceptor Subtypes

The selectivity of L-771688 observed in binding assays translates to its functional activity. The compound's ability to antagonize norepinephrine-induced signaling is highly specific to the α1A-adrenoceptor subtype. nih.gov While it potently inhibits the functional responses mediated by α1A-adrenoceptors, such as contractions in tissues like the prostate and bladder neck, it is significantly less effective at blocking responses mediated by other α1-adrenoceptor subtypes. nih.govnih.gov For instance, the contraction of rat aorta, a response primarily mediated by non-α1A-adrenoceptors, was resistant to L-771688. nih.gov This high degree of functional selectivity is a key characteristic of the compound.

Tissue/Cell TypeAgonistResponse MeasuredL-771688 ActivityApparent Kb (nM)
Cloned human α1A-adrenoceptorsNorepinephrineInositol-phosphate productionAntagonism nih.govprobechem.comN/A
Rat ProstatePhenylephrine (B352888)/A-61603ContractionAntagonism nih.gov0.02-0.28 nih.gov
Dog ProstatePhenylephrine/A-61603ContractionAntagonism nih.gov0.02-0.28 nih.gov
Human ProstatePhenylephrine/A-61603ContractionAntagonism nih.gov0.02-0.28 nih.gov
Human Bladder NeckA-61603ContractionAntagonism nih.govPotent Inhibition nih.gov
Monkey Bladder NeckA-61603ContractionAntagonism nih.govPotent Inhibition nih.gov
Rat Caudal ArteryPhenylephrine/A-61603ContractionAntagonism nih.gov0.02-0.28 nih.gov
Rat AortaNorepinephrineContractionResistant nih.govN/A

Downstream Signaling Cascade Analysis Related to α1A-Adrenoceptor Antagonism

The α1A-adrenoceptors are members of the G-protein coupled receptor (GPCR) superfamily that primarily signal through the Gq/11 family of G-proteins. cvpharmacology.combiorxiv.org The binding of an agonist, such as norepinephrine or epinephrine (B1671497), to the α1A-adrenoceptor initiates a conformational change in the receptor, leading to the activation of its associated Gq protein. frontiersin.org This activation sets off a well-defined downstream signaling cascade that L-771688 (hydrochloride) effectively inhibits through its antagonist action.

As a potent and highly selective α1A-adrenoceptor antagonist, L-771688 binds to the receptor but does not activate it, thereby competitively blocking the binding of endogenous catecholamines and other α1A-agonists. cvpharmacology.commedchemexpress.commedchemexpress.com This blockade at the receptor level is the primary event that leads to the inhibition of all subsequent downstream signaling events.

The first major step in the cascade following Gq protein activation is the stimulation of the membrane-bound enzyme phospholipase C (PLC). nih.govnih.gov Activated PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org By preventing the initial activation of the Gq protein, L-771688 consequently inhibits PLC activation and the subsequent production of IP3 and DAG.

The generation of these second messengers is critical for cellular responses mediated by α1A-adrenoceptors. IP3 is a water-soluble molecule that diffuses into the cytosol and binds to IP3 receptors located on the membrane of the endoplasmic reticulum. nih.govwikipedia.org This binding triggers the release of stored calcium (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. wikipedia.orgnih.gov This calcium mobilization is a key trigger for various cellular processes, most notably smooth muscle contraction. cvpharmacology.com Studies have demonstrated that L-771688 potently antagonizes agonist-induced contractions in tissues where the α1A-adrenoceptor is predominant, such as the human and monkey bladder neck, which is a direct consequence of preventing this calcium release. nih.gov

The high affinity and selectivity of L-771688 for the α1A-adrenoceptor subtype ensures that this inhibitory effect on the signaling cascade is specific and potent. medchemexpress.commedchemexpress.com Its affinity for the α1A subtype is significantly higher than for the α1B and α1D isoforms, minimizing off-target effects on signaling pathways mediated by these other receptor subtypes. medchemexpress.com

Table 1: Inhibitory Effect of L-771688 on the α1A-Adrenoceptor Signaling Cascade

Signaling Step Standard Agonist-Mediated Event Consequence of L-771688 Antagonism
Receptor Binding Agonist (e.g., Norepinephrine) binds and activates the α1A-adrenoceptor. L-771688 competitively blocks agonist binding, keeping the receptor in an inactive state. cvpharmacology.commedchemexpress.com
G-Protein Activation The Gq protein is activated. Gq protein remains inactive.
Enzyme Activation Phospholipase C (PLC) is activated by the Gq protein. wikipedia.org PLC activation is inhibited.
Second Messenger Production PLC cleaves PIP2 into IP3 and DAG. nih.govwikipedia.org Production of IP3 and DAG is prevented.
Calcium Mobilization IP3 binds to receptors on the endoplasmic reticulum, releasing intracellular Ca2+. wikipedia.org Intracellular Ca2+ is not released, preventing downstream Ca2+-dependent events like muscle contraction. nih.gov
Protein Kinase Activation DAG activates Protein Kinase C (PKC) in the cell membrane. frontiersin.org PKC is not activated, and its downstream targets are not phosphorylated.

Table 2: Binding Affinity of L-771688 for Cloned Human α-Adrenoceptor Subtypes

Receptor Subtype Binding Affinity (Ki) Selectivity vs. α1A
α1A ≤ 1 nM medchemexpress.com -
α1B > 500 nM medchemexpress.com > 500-fold
α1D > 500 nM medchemexpress.com > 500-fold

Table of Compounds

Compound Name
A-61603
BMY 7378
Cyclazosin
Epinephrine
L-771688 (hydrochloride)
Methoxamine
Norepinephrine
Oxymetazoline
PF-3774076
Phentolamine
Phenoxybenzamine
Phenylephrine
Prazosin
RS 100329
Silodosin
Terazosin

V. Pharmacological Effects of L 771688 Hydrochloride in Ex Vivo Tissue Models

Functional Antagonism in Isolated Smooth Muscle Preparations

Inhibition of Phenylephrine-Induced Contractions in Rat Prostate

In isolated rat prostate tissue, L-771688 acts as a potent antagonist against contractions induced by the non-selective α-agonist, phenylephrine (B352888). doi.org Studies have shown that L-771688 at concentrations of 10 and 30 nM produces a competitive antagonism of these phenylephrine-induced contractions. doi.org However, at a higher concentration of 100 nM, the compound exhibited an insurmountable inhibition of the phenylephrine response. doi.org The antagonist potency, expressed as a Kb value, was calculated to be 0.28 ± 0.10 nM from the two lower concentrations. doi.org This indicates a high affinity of L-771688 for the α1-adrenoceptors mediating contraction in this tissue.

Inhibition of A-61603-Induced Contractions in Rat Prostate

When tested against the α1A-adrenoceptor selective agonist A-61603, L-771688 demonstrates even more potent and consistently competitive antagonism in rat prostate tissue. doi.orgnih.gov Unlike its effects against phenylephrine, the inhibition of A-61603-induced contractions by L-771688 was surmountable at all tested concentrations (1, 10, and 100 nM). doi.org This resulted in a calculated Kb value of 0.070 ± 0.005 nM, highlighting its strong and selective blockade of the α1A-adrenoceptor subtype in this functional assay. doi.org

Actions in Human and Monkey Bladder Neck Preparations

L-771688 has been shown to be a potent antagonist in isolated human and monkey bladder neck preparations. nih.govdoi.org In the human bladder neck, contractions elicited by the α1A-selective agonist A-61603 were potently inhibited by L-771688. nih.gov Similarly, the receptor mediating the contraction of the monkey bladder neck was classified as the α1A-subtype based on the high potency of L-771688 in inhibiting A-61603-induced contractile effects. nih.govresearchgate.net These findings underscore the significant role of the α1A-adrenoceptor in mediating smooth muscle tone in the bladder neck of primates. nih.govnih.gov

Analysis of Contractions in Rat Caudal Artery

In the isolated rat caudal artery, L-771688 also demonstrates antagonist activity against agonist-induced contractions. nih.govdoi.org This tissue is known to express α1A-adrenoceptors that mediate vasoconstriction. The ability of L-771688 to antagonize these responses is consistent with its α1A-adrenoceptor selective profile. nih.gov In contrast, contractions of the rat aorta induced by norepinephrine (B1679862) were resistant to L-771688, further demonstrating its selectivity for the α1A-adrenoceptor subtype over other α1-adrenoceptor subtypes that are more prevalent in the rat aorta. nih.govdoi.org

Evaluation of Non-Specific Contractile Effects (e.g., KCl-induced)

To ensure that the inhibitory actions of L-771688 were specific to adrenoceptor blockade and not due to a general depression of smooth muscle contractility, its effect on potassium chloride (KCl)-induced contractions was evaluated. doi.org In rat prostate preparations, L-771688 at concentrations up to 1 μM had no effect on the contractions induced by 100 mM KCl. doi.org This indicates a lack of non-specific effects on the general contractile mechanism of the smooth muscle, confirming that its pharmacological actions are mediated through specific receptor antagonism. doi.org

Interactive Data Table: Antagonist Potency (Kb) of L-771688 in Rat Prostate

Agonist L-771688 Concentration (nM) Type of Antagonism Kb Value (nM) Citation
Phenylephrine 10, 30 Competitive 0.28 ± 0.10 doi.org
Phenylephrine 100 Insurmountable N/A doi.org
A-61603 1, 10, 100 Competitive 0.070 ± 0.005 doi.org

Tissue Distribution of L-771688 (hydrochloride) Binding in Rat Tissues

Studies utilizing radiolabeled L-771688 ([3H]L-771688) have been instrumental in mapping its distribution and binding affinity across different tissues in rats. nih.govresearchgate.net These binding studies reveal a distinct pattern of distribution, with significantly higher concentrations of binding sites in certain tissues compared to others, reflecting the differential expression of the α1A-adrenoceptor. doi.orgmedchemexpress.com

The distribution of [3H]L-771688 binding is most prominent in tissues known to express a high density of α1A-adrenoceptors. The highest relative amount of specific binding was observed in the rat submaxillary gland. doi.orgmedchemexpress.com This is followed by the brain, vas deferens, and kidney, all demonstrating substantial binding of the radioligand. doi.orgmedchemexpress.com Tissues such as the heart, urethra, and prostate also exhibit notable, albeit comparatively lower, levels of specific binding. doi.orgmedchemexpress.com

The specific binding of [3H]L-771688 in these rat tissues was found to be saturable and of high affinity, with a dissociation constant (Kd) ranging from 43 to 90 pM, indicating a strong interaction with the α1A-adrenoceptors in these locations. nih.govresearchgate.net

Table 1: Relative Binding of [3H]L-771688 in Various Rat Tissues with High Binding Levels

TissueRelative Binding (pmol/g tissue)
Submaxillary Gland9.5
Brain5.8
Vas Deferens4.3
Kidney3.4
Heart1.5
Urethra1.1
Prostate0.88

Data sourced from Chang et al., 2000. doi.orgmedchemexpress.com

In contrast to the tissues listed above, several other rat organs show markedly lower specific binding of [3H]L-771688. doi.orgmedchemexpress.com These low-binding regions include the urinary bladder and liver. doi.orgmedchemexpress.com Even lower levels of binding were detected in the aorta and spleen, consistent with the known lower expression of α1A-adrenoceptors in these tissues. doi.orgmedchemexpress.com For instance, the resistance of norepinephrine-induced contraction in the rat aorta to L-771688 further supports the low presence of its target receptor in this tissue. nih.govdoi.org

Table 2: Relative Binding of [3H]L-771688 in Various Rat Tissues with Low Binding Levels

TissueRelative Binding (pmol/g tissue)
Urinary Bladder0.55
Liver0.44
Aorta0.11
Spleen0.11

Data sourced from Chang et al., 2000. doi.orgmedchemexpress.com

Vi. Pharmacological Characterization of L 771688 Hydrochloride in Preclinical Animal Models

Assessment of Urethral Pressure in Animal Models

The dynamic component of bladder outlet obstruction in benign prostatic hyperplasia is largely mediated by the smooth muscle tone in the prostate and bladder neck, which is regulated by α1-adrenoceptors. researchgate.net Therefore, a key therapeutic goal is to reduce intraurethral pressure to improve urinary flow. researchgate.net In vivo animal models have demonstrated that L-771,688 has a potent antagonist effect on urethral pressure. doi.org

Studies in various animal species have been designed to assess urethral function and the impact of pharmacological agents. These models are crucial for understanding the mechanisms of urinary continence and the effects of drugs targeting the lower urinary tract. nih.govmdpi.com Methods such as urethral pressure profilometry are employed to measure parameters like maximum urethral closure pressure. auanews.net The development of reliable animal models of urinary incontinence and bladder outlet obstruction allows for the objective assessment of urethral resistance and the efficacy of potential new treatments. nih.govfrontiersin.org

L-771,688 has been shown to potently antagonize contractions induced by α1-adrenoceptor agonists in isolated tissues from the lower urinary tract of several species. Specifically, it has demonstrated high antagonist potency in the rat, dog, and human prostate, as well as in the monkey and human bladder neck. doi.org In the human bladder neck, contractions elicited by the α1A-selective agonist A-61603 were potently inhibited by L-771,688. nih.gov This high potency in antagonizing smooth muscle contraction in the lower urinary tract translates to a reduction in urethral pressure, a primary indicator of its potential efficacy in treating conditions like BPH.

Evaluation of Systemic Cardiovascular Effects in Animal Models

A significant limitation of non-selective α1-adrenoceptor antagonists is their propensity to cause cardiovascular side effects, such as hypotension, due to the blockade of α1-adrenoceptors in vascular smooth muscle. researchgate.net Consequently, a major focus of preclinical research on new α1-antagonists is the evaluation of their cardiovascular effects. Animal models are essential for this purpose, although it is acknowledged that anatomical and physiological differences exist between species and humans. frontiersin.orgrevespcardiol.org Rodent models are frequently used, but their different cardiac kinetics can sometimes limit direct translation to human cardiovascular responses. frontiersin.orgresearchgate.net

In vivo studies in animal models have indicated that L-771,688 has a minimal effect on blood pressure. doi.org This observation is consistent with its pharmacological profile as a selective α1A-adrenoceptor antagonist. In vitro studies further support this, showing that L-771,688 has little to no effect on norepinephrine-induced contractions in the isolated rat aorta, a tissue where contractions are predominantly mediated by α1D-adrenoceptors. doi.org This vascular selectivity is a key feature that distinguishes L-771,688 and other α1A-selective antagonists from non-selective agents.

Comparative Studies with Other α1-Adrenoceptor Antagonists in Animal Models

Comparative studies are crucial for positioning a new pharmacological agent relative to existing therapies. Several α1-adrenoceptor antagonists are available, ranging from non-selective agents like prazosin (B1663645), terazosin (B121538), and doxazosin (B1670899) to more selective compounds like tamsulosin. wikipedia.org Preclinical and clinical studies have compared the efficacy and side effect profiles of these drugs. frontiersin.orgnih.gov

L-771,688's pharmacological profile has been compared to other α1A-adrenoceptor selective antagonists. Similar to compounds like SNAP 6991, KMD-3213, and RWJ-69736, L-771,688 was found to have a potent antagonist effect on urethral pressure with minimal impact on blood pressure in animal models. doi.org This uroselectivity is a desirable characteristic for treating lower urinary tract symptoms with a reduced risk of cardiovascular side effects. researchgate.net The development of α1A-selective antagonists like L-771,688 represents a significant advancement over non-subtype selective antagonists, which require dose titration to manage side effects. researchgate.net

Implications for Organ-Selective Pharmacological Efficacy in Non-Human Species

The concept of organ-selective efficacy is central to the development of improved α1-adrenoceptor antagonists. The predominant expression of α1A-adrenoceptor mRNA in the lower urinary tract of mammals, including humans, provides the molecular basis for this selectivity. nih.gov By targeting the α1A-adrenoceptor subtype, which is highly expressed in the prostate and bladder neck, it is possible to achieve a therapeutic effect on urinary function while minimizing effects on the cardiovascular system where other α1-adrenoceptor subtypes play a more dominant role. doi.orgnih.gov

The pharmacological profile of L-771,688 in non-human species strongly suggests a high degree of organ selectivity. Its potent antagonism of α1A-adrenoceptor-mediated responses in lower urinary tract tissues, coupled with its weak effect on vascular tissues, underscores its potential as a uroselective agent. doi.org This selectivity for the prostate over the vasculature is a key advantage, potentially offering better efficacy in treating benign prostatic hyperplasia with fewer cardiovascular side effects. doi.org The findings from preclinical animal models with L-771,688 and similar α1A-selective antagonists have paved the way for more targeted therapeutic strategies for lower urinary tract disorders. researchgate.net

Vii. Structure Activity Relationship Sar Studies of L 771688 Hydrochloride and Its Analogues

Structural Classification as a Dihydropyrimidinone Derivative

L-771688 is classified as a dihydropyrimidinone (DHPM) derivative. nih.govresearchgate.net The dihydropyrimidinone core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various pharmacologically active compounds. nih.govsci-hub.ru This core structure is versatile, allowing for modifications at several positions, which in turn modulates the biological activity of the resulting analogues. researchgate.netencyclopedia.pub The DHPM nucleus is also found in marine alkaloids like Batzelladine A and B. nih.gov L-771688 is specifically the (S)-enantiomer and was identified as a promising antagonist for the α1A-adrenoceptor, which is a key target for managing conditions such as benign prostatic hyperplasia (BPH). researchgate.netnih.gov Its development emerged from efforts to find suitable replacements for dihydropyridine-based antagonists, which had issues with oxidation. acs.org

Chemical Modifications and Their Impact on α1A-Adrenoceptor Affinity and Selectivity

SAR studies on L-771688 and its analogues have provided critical insights into the structural requirements for high affinity and selectivity towards the α1A-adrenoceptor over the α1B and α1D subtypes. doi.orgwetzelconsulting.com L-771688 itself demonstrates a high affinity for the cloned human α1A-adrenoceptor, with a reported K_i_ value of approximately 0.36 nM to 0.43 nM, and exhibits over 500-fold selectivity against the α1B and α1D subtypes. doi.orgmedchemexpress.com

Key findings from SAR studies include:

The Dihydropyrimidinone Core: This central heterocyclic ring is a crucial element. Its replacement of the dihydropyridine (B1217469) core found in earlier antagonists helped to improve chemical stability while maintaining the necessary geometry for receptor binding. acs.org

Substituents on the Phenyl Ring (C4-position): The nature and position of substituents on the phenyl ring attached to the dihydropyrimidinone core are critical. In L-771688, the 3,4-difluorophenyl group contributes significantly to its high affinity.

The Ester Group (C5-position): The methyl carboxylate at the C5-position of the dihydropyrimidinone ring is an important feature for potent receptor interaction.

The Linker and Terminal Piperidine Moiety (N3-position): The side chain at the N3 position, which consists of a propylamino carbonyl linker attached to a 4-(2-pyridinyl)-1-piperidinyl group, plays a pivotal role in achieving high selectivity. Modifications to this linker and the terminal basic moiety have been extensively studied to optimize the antagonist's profile. wetzelconsulting.comresearchgate.net

The following table summarizes the binding affinities of L-771688 and a reference compound, terazosin (B121538), at cloned human adrenoceptor subtypes, highlighting the remarkable selectivity of L-771688.

Compoundα1A K_i (nM)α1B K_i_ (nM)α1D K_i_ (nM)α1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
L-771688 0.36180280500778
Terazosin 1.81.12.00.61.1
Data sourced from Chang et al. (2000) doi.org

Stereochemical Considerations in Receptor Interaction

Stereochemistry is a critical factor in the interaction of L-771688 with the α1A-adrenoceptor. The molecule possesses a chiral center at the C4 position of the dihydropyrimidinone ring. nih.gov

Enantiomeric Specificity: Research has demonstrated that the biological activity resides primarily in one enantiomer. L-771688 is the (S)-enantiomer, which is the more active form as an α1A-adrenoceptor selective antagonist. encyclopedia.pubnih.gov This stereoselectivity implies a specific three-dimensional orientation is required for optimal binding within the receptor's active site. The separation of racemates into individual enantiomers has shown that often only one enantiomer is active, underscoring the importance of chiral synthesis or separation in developing such targeted antagonists. encyclopedia.pub

The precise fit of the (S)-enantiomer into the receptor pocket maximizes the intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, leading to high-affinity binding and potent antagonism. The less active (R)-enantiomer presumably does not align as effectively, resulting in weaker interactions and lower affinity.

Development of Novel Analogues for Enhanced Specificity

The SAR knowledge gained from L-771688 has guided the development of new analogues with the goal of further enhancing specificity and improving pharmacological properties. researchgate.net Research has focused on modifying various parts of the L-771688 scaffold.

Core Modifications: While the dihydropyrimidinone core proved advantageous, related heterocyclic systems have also been explored to fine-tune activity and properties. acs.org

Side-Chain Optimization: Systematic modification of the N3-side chain has been a major focus. Variations in the linker length and the structure of the terminal basic amine have been investigated to further probe the receptor's binding pocket and enhance selectivity. wetzelconsulting.com For instance, the replacement of the lipophilic 4,4-diphenylpiperidinyl moiety in earlier dihydropyridine derivatives with the 4-(methoxycarbonyl)-4-phenylpiperidine analogue led to highly selective and potent α1a antagonists. acs.org

Bioisosteric Replacements: Researchers have explored replacing certain functional groups with bioisosteres to improve metabolic stability or other pharmacokinetic parameters without compromising receptor affinity.

These efforts have led to the identification of other potent and selective α1A-adrenoceptor antagonists, contributing to a deeper understanding of the molecular features required for effective and safe therapeutic agents targeting this receptor. researchgate.netresearchgate.net

Viii. Utility of L 771688 Hydrochloride As a Pharmacological Research Tool

Application in Investigating Adrenergic Receptor Physiology and Pathology

L-771688 has been instrumental in elucidating the physiological and pathological roles of α1A-adrenergic receptors. The sympathetic nervous system, which is responsible for the "fight-or-flight" response, utilizes adrenergic receptors to exert its effects on various tissues. wikipedia.org These effects include smooth muscle contraction, such as vasoconstriction in blood vessels of the skin and gastrointestinal system. wikipedia.org By selectively blocking the α1A-adrenoceptor subtype, researchers can investigate the specific contributions of this receptor to sympathetic nervous system functions.

The compound's high affinity for the α1A-adrenoceptor allows for detailed investigation into the receptor's role in normal physiological processes and its involvement in various pathological conditions. medchemexpress.com It has been used to probe the function of α1A-adrenoceptors in tissues where they are predominantly expressed, helping to unravel the complexities of adrenergic signaling in health and disease.

Use in Characterizing α1A-Adrenoceptor Subtype Function in Various Tissues

A significant application of L-771688 is in the characterization of α1A-adrenoceptor subtype function across different tissues. Research has shown that L-771688 potently antagonizes contractions induced by α1-adrenoceptor agonists in tissues known to be rich in α1A-adrenoceptors. medchemexpress.comdoi.org

For instance, studies using isolated tissues from various species, including rats, dogs, monkeys, and humans, have demonstrated the efficacy of L-771688 in blocking α1A-mediated responses. medchemexpress.comdoi.org It has been used to show that the α1A-adrenoceptor is the primary subtype responsible for contraction in tissues such as the prostate, bladder neck, and rat caudal artery. doi.orgnih.gov In contrast, L-771688 shows little to no effect on tissues where other α1-adrenoceptor subtypes, like the α1D-adrenoceptor in the rat aorta, are dominant. doi.org

Radioligand binding studies have further detailed the distribution of α1A-adrenoceptors. Using [3H]L-771688, researchers have quantified the density of these receptors in various rat tissues, finding the highest concentrations in the submaxillary gland, followed by the brain and vas deferens. medchemexpress.com This allows for a correlation between receptor density and functional responses in these tissues.

Table 1: Relative Binding of [3H]L-771688 in Various Rat Tissues

TissueBinding (pmol/g tissue)
Submaxillary Gland9.5
Brain5.8
Vas Deferens4.3
Kidney3.4
Heart1.5
Urethra1.1
Prostate0.88
Urinary Bladder0.55
Liver0.44
Aorta0.11
Spleen0.11
Data sourced from in vitro studies. medchemexpress.com

Potential as a Benchmark Compound for Developing New Selective α1A-Adrenoceptor Antagonists

The high selectivity of L-771688 for the α1A-adrenoceptor subtype makes it an excellent benchmark compound for the development of new, even more selective antagonists. researchgate.net Its well-defined pharmacological profile provides a standard against which newly synthesized compounds can be compared. nih.gov

L-771688 exhibits over 500-fold selectivity for the α1A-adrenoceptor over the α1B and α1D isoforms. medchemexpress.commedchemexpress.eu This high degree of selectivity is a crucial characteristic for a benchmark compound, as it allows for the precise evaluation of the selectivity of novel molecules. The development of antagonists with high selectivity is desirable to minimize off-target effects.

Table 2: Binding Affinity and Selectivity of L-771688 at Cloned Human Adrenoceptor Subtypes

Receptor SubtypeKi (nM)Selectivity Ratio (α1B/α1A)Selectivity Ratio (α1D/α1A)
α1A0.13--
α1B>1000>7692-
α1D>1000->7692
Data adapted from in vitro binding studies. doi.org

The quest for uroselective α1-adrenoceptor antagonists for conditions like benign prostatic hyperplasia has driven the development of numerous compounds, and L-771688 serves as a critical tool in this ongoing research. researchgate.net

Role in Advancing Understanding of Adrenergic Signaling Pathways in Preclinical Settings

In preclinical research, L-771688 has been pivotal in advancing the understanding of adrenergic signaling pathways. nih.gov Adrenergic receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), initiate a cascade of intracellular events. wikipedia.orggenome.jp

By selectively blocking the α1A-adrenoceptor, L-771688 allows researchers to dissect the specific downstream signaling pathways coupled to this receptor subtype. For example, it has been used to demonstrate that L-771,688 antagonizes norepinephrine-induced inositol-phosphate responses in cells expressing cloned human α1A-adrenoceptors. doi.org This helps to map the specific second messenger systems activated by α1A-adrenoceptor stimulation.

The use of L-771688 in various preclinical models, from cell cultures to animal studies, has provided a clearer picture of how α1A-adrenoceptor signaling contributes to both normal physiology and the progression of disease. nih.govmdpi.com

Contribution to the Development of In Vitro and Ex Vivo Research Methodologies

The availability of a highly selective radiolabeled form of L-771688, [3H]L-771688, has significantly contributed to the development and refinement of in vitro and ex vivo research methodologies. medchemexpress.com These methods are crucial for studying receptor pharmacology and distribution. nih.govmdpi.commdpi.comfrontiersin.org

Radioligand binding assays using [3H]L-771688 allow for the direct quantification and characterization of α1A-adrenoceptors in membrane preparations from various tissues and cell lines. doi.orgmedchemexpress.com The development of these assays has been essential for determining the affinity and selectivity of other compounds for the α1A-adrenoceptor. medchemexpress.com

Furthermore, the use of L-771688 in functional ex vivo studies with isolated tissues has allowed for the correlation of receptor binding data with physiological responses. doi.orgnih.gov For example, the potency of L-771688 in inhibiting agonist-induced contractions in prostate tissue correlates well with its binding affinity for the α1A-adrenoceptor. researchgate.net These integrated in vitro and ex vivo approaches, facilitated by tools like L-771688, are fundamental to modern pharmacological research.

Q & A

Q. What experimental approaches are used to determine the selectivity of L-771688 (hydrochloride) for α1A-adrenoceptors over other subtypes?

Methodological Answer:

  • Perform competitive radioligand binding assays using isolated α1A-, α1B-, and α1D-adrenoceptor membranes.
  • Calculate inhibition constants (Ki) using the Cheng-Prusoff equation to compare binding affinities.
  • Validate selectivity by testing against unrelated GPCRs (e.g., β-adrenergic receptors) to exclude off-target effects.
  • Reference reported Ki values: 0.43 ± 0.02 nM for α1A, with >100-fold selectivity over other subtypes .

Q. Which structural features of L-771688 (hydrochloride) contribute to its α1A-adrenoceptor antagonism?

Methodological Answer:

  • Analyze the dihydropyrimidine (DHPM) core, which mimics pharmacologically active 1,4-dihydropyridines like Nifedipine.
  • Evaluate the role of the N3-acyl substitution, which enhances receptor binding and metabolic stability compared to non-acylated analogs.
  • Compare activity of structural analogs (e.g., SQ-32926, SQ-32547) to identify critical substituents .

Q. What analytical techniques are essential for characterizing the chemical purity of L-771688 (hydrochloride)?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% as reported).
  • Confirm molecular identity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
  • Monitor stability under recommended storage conditions (-20°C for powder, -80°C for solutions) using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric purity during the synthesis of L-771688 (hydrochloride)?

Methodological Answer:

  • Employ chiral SPINOL-phosphoric acid catalysts (5 mol% loading) to promote enantioselective Biginelli reactions.
  • Optimize reaction conditions (e.g., solvent, temperature) to achieve >99% enantiomeric excess (ee).
  • Validate chirality using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies are recommended for resolving discrepancies in binding affinity data across studies?

Methodological Answer:

  • Standardize receptor preparation methods (e.g., membrane isolation protocols) to minimize variability.
  • Cross-validate results using orthogonal assays (e.g., functional cAMP inhibition vs. radioligand displacement).
  • Compare data against reference compounds with well-characterized binding profiles .

Q. How does the N3-acyl substitution in dihydropyrimidine derivatives influence bioactivity and stability?

Methodological Answer:

  • Synthesize N3-acylated vs. non-acylated analogs and compare receptor binding (Ki) and metabolic half-life (t½).
  • Use computational modeling (e.g., molecular docking) to assess how acylation affects interactions with the α1A-adrenoceptor binding pocket.
  • Conduct stability studies under physiological conditions (e.g., plasma incubation) to quantify degradation rates .

Q. What considerations are critical when designing in vivo studies to evaluate L-771688 (hydrochloride)'s efficacy in benign prostatic hyperplasia (BPH) models?

Methodological Answer:

  • Select animal models with α1A-adrenoceptor overexpression (e.g., transgenic mice or rat BPH models).
  • Optimize dosing regimens based on pharmacokinetic (PK) studies to maintain target engagement.
  • Measure functional outcomes (e.g., urinary flow rates) and receptor occupancy via ex vivo binding assays .

Q. How can researchers bridge the gap between preclinical efficacy and the lack of clinical data for L-771688 (hydrochloride)?

Methodological Answer:

  • Conduct toxicity and safety pharmacology studies (e.g., hERG channel inhibition, CYP450 interactions).
  • Develop biomarkers (e.g., urinary biomarkers for BPH progression) to correlate preclinical and potential clinical outcomes.
  • Collaborate with translational research consortia to access shared datasets or compound libraries .

Methodological Notes

  • Data Validation : Always replicate critical experiments (e.g., Ki determinations) across independent labs to ensure reproducibility.
  • Synthesis Optimization : For enantioselective protocols, screen alternative catalysts (e.g., BINOL derivatives) to improve yield and ee .
  • Contradiction Analysis : Use meta-analysis frameworks to compare published data and identify methodological variables (e.g., assay temperature, ligand concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.